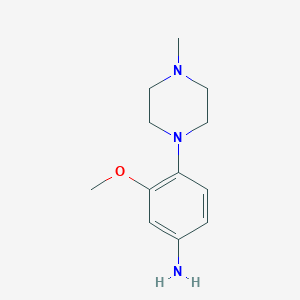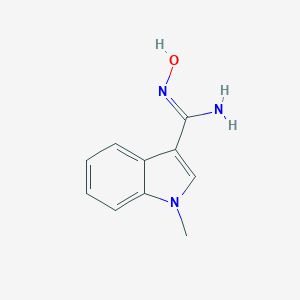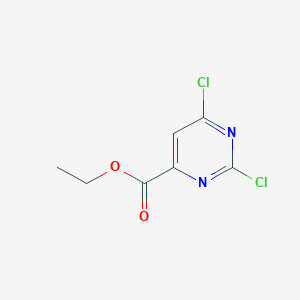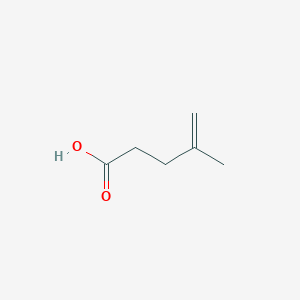
7-Bromo-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves the use of sodium azide and methanesulfonic acid in chloroform under reflux conditions . The product is obtained as a light yellow solid .Molecular Structure Analysis
The molecular formula of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is C9H8BrNO. The InChI Key is JEZXCJXCRWALSO-UHFFFAOYSA-N. The Canonical SMILES is C1CC(=O)NC2=C1C=CC(=C2)Br.Chemical Reactions Analysis
Derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one can be synthesized using enantiomerically pure benzothiazines, which are accessible through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester.Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is 226.07 g/mol. The compound is a light yellow solid . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Biological and Pharmacological Significance
7-Bromo-3,4-dihydroquinolin-2(1H)-one is recognized for its potential biological and pharmacological significance. Studies have shown that derivatives of this compound can be synthesized using enantiomerically pure benzothiazines, which are accessible through an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester. This process enables the creation of a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, highlighting their relevance in organic synthesis and potential therapeutic applications (Harmata & Hong, 2007).
Chemical Properties and Spectroscopy
The chemical properties of derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one have been investigated using various spectroscopic methods. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate, a derivative, was examined to understand the different forms of the compound in aqueous solutions. This study provides insights into the behavior and properties of these compounds in different environmental conditions, which is crucial for their application in pharmaceutical and chemical industries (An et al., 2009).
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXCJXCRWALSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650682 | |
| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
14548-51-7 | |
| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)






![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)


